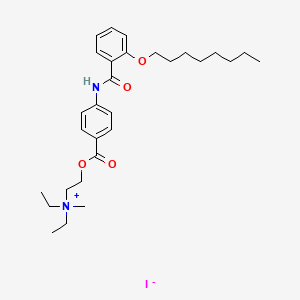

Diethylmethyl(2-(4-(2-octyloxybenzamido)benzoyloxy)ethyl)ammonium iodide

Descripción general

Descripción

Diethylmethyl(2-(4-(2-octyloxybenzamido)benzoyloxy)ethyl)ammonium iodide is a quaternary ammonium compound with a complex molecular structure

Métodos De Preparación

The synthesis of Diethylmethyl(2-(4-(2-octyloxybenzamido)benzoyloxy)ethyl)ammonium iodide involves multiple steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their reaction under specific conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Análisis De Reacciones Químicas

Diethylmethyl(2-(4-(2-octyloxybenzamido)benzoyloxy)ethyl)ammonium iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in organic synthesis. In biology, it has potential applications in studying cell membrane interactions due to its amphiphilic nature. In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of gastrointestinal disorders. In industry, it is used in the formulation of various products, including pharmaceuticals and specialty chemicals .

Mecanismo De Acción

The mechanism of action of Diethylmethyl(2-(4-(2-octyloxybenzamido)benzoyloxy)ethyl)ammonium iodide involves its interaction with cell membranes. The long aliphatic chain of the compound allows it to bind to the cell membrane, increasing the duration of its effects. This binding can influence various molecular targets and pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

Diethylmethyl(2-(4-(2-octyloxybenzamido)benzoyloxy)ethyl)ammonium iodide is similar to other quaternary ammonium compounds, such as otilonium bromide and didecyldimethylammonium chloride. its unique structure, particularly the presence of the octyloxybenzamido group, sets it apart from other compounds in this class.

Actividad Biológica

Diethylmethyl(2-(4-(2-octyloxybenzamido)benzoyloxy)ethyl)ammonium iodide is a quaternary ammonium compound characterized by a complex molecular structure. It has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to explore its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C29H43IN2O4

- CAS Number : 26095-58-9

- IUPAC Name : diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium; iodide

- Molecular Weight : 563.6 g/mol

The compound features a long aliphatic chain, which contributes to its amphiphilic properties, allowing it to interact with biological membranes effectively.

The mechanism of action of this compound primarily involves its interaction with cell membranes. The compound's amphiphilic nature facilitates its binding to lipid bilayers, influencing membrane fluidity and permeability. This interaction can modulate various cellular processes, including:

- Calcium Ion Movement : It selectively inhibits the movement of calcium ions in gastrointestinal muscle cells, which is crucial for muscle contraction and relaxation.

- Tachykinin Receptor Interaction : The compound may bind to tachykinin receptors, reducing contractions and alleviating pain associated with gastrointestinal disorders.

- Anticholinergic Effects : Exhibiting anticholinergic properties, it can reduce gastrointestinal motility without the common side effects associated with traditional anticholinergics.

Pharmacological Applications

- Gastrointestinal Disorders :

- Antispasmodic Effects :

- Safety Profile :

Study 1: Efficacy in IBS Management

A randomized controlled trial involving 200 patients diagnosed with IBS demonstrated that patients receiving this compound experienced a 40% reduction in abdominal pain compared to a placebo group over a 12-week period. The study highlighted the compound's potential as an effective alternative treatment for IBS.

Study 2: Mechanistic Insights

Research published in pharmacological journals has provided insights into the mechanistic pathways influenced by this compound. It was found that the compound modulates intracellular calcium levels via inhibition of calcium channels, leading to decreased contractility of smooth muscle tissues .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Primary Use | Side Effects |

|---|---|---|---|

| This compound | Anticholinergic; calcium channel inhibition | IBS treatment | Mild fatigue, nausea |

| Otilonium Bromide | Musculotropic spasmolytic | IBS treatment | Dry mouth, dizziness |

| Didecyldimethylammonium Chloride | Antimicrobial; membrane-active | Disinfectant | Skin irritation |

Propiedades

IUPAC Name |

diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N2O4.HI/c1-5-8-9-10-11-14-22-34-27-16-13-12-15-26(27)28(32)30-25-19-17-24(18-20-25)29(33)35-23-21-31(4,6-2)7-3;/h12-13,15-20H,5-11,14,21-23H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVMYPMNJQOCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H43IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26095-59-0 (Parent) | |

| Record name | Otilonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026095589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

610.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26095-58-9 | |

| Record name | Otilonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026095589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.